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molecular formula H5NaO5P B127411 Sodium phosphate monobasic monohydrate CAS No. 10049-21-5

Sodium phosphate monobasic monohydrate

Cat. No. B127411
M. Wt: 139.00 g/mol
InChI Key: AXCRQNJHVGYJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464861

Procedure details

A mechanically stirred suspension of 15 g (83.5 mmol) of 2-chloroindole-3-carboxaldehyde [XXVI: R1 =R3 =H, X=Cl] (Schule, et al., Arch, Pharm. [Weinheim] 1972;305:523-533), 84 mL of 2-methyl-2-butene, and 200 mL of p-dioxane in an ice bath was treated with a solution of 40 g each of sodium chlorite and sodium dihydrogen phosphate monohydrate in 200 mL of water. The biphasic mixture was then stirred vigorously at 25° C. for 3.5 hours. An additional 16 g each of solid sodium chlorite and sodium dihydrogen phosphate monohydrate was added and the mixture was stirred for another 3.5 hours. The mixture was diluted with 350 mL of ethyl acetate and 200 mL of water. The layers were separated and the aqueous phase was extracted with 300 mL of ethyl acetate. The combined organic extracts were extracted with cold 2% aqueous NaOH (3×200 mL). The basic extracts were combined and acidified to pH 4 with 6N aqueous HCl. The precipitated solids were collected by filtration, washed well with water, and air dried overnight. The solids were dissolved in 150 mL of hot acetone and the solution was treated with 65 mL of hexane. After storage at 3° C. for 20 hours, the solids were collected by filtration, washed with cold acetone, and dried to leave 7.71 g of pure 2-chloroindole-3-carboxylic acid [XXVII: R1 =R3 =H, X=Cl] as an off-white solid; mp 181.5° C. (dec). Further processing of the filtrate as above afforded 2.41 g of a second crop; mp 179.5° C. (dec). Total yield 10.12 g (62%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
sodium dihydrogen phosphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium dihydrogen phosphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.CC(=CC)C.Cl([O-])=[O:19].[Na+].O.P([O-])(O)(O)=O.[Na+]>O.C(OCC)(=O)C.O1CCOCC1>[Cl:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[C:11]([OH:19])=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1NC2=CC=CC=C2C1C=O
Name
Quantity
84 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
sodium dihydrogen phosphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
solid
Quantity
16 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
sodium dihydrogen phosphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.P(=O)(O)(O)[O-].[Na+]
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The biphasic mixture was then stirred vigorously at 25° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for another 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 300 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted with cold 2% aqueous NaOH (3×200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed well with water, and air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in 150 mL of hot acetone
ADDITION
Type
ADDITION
Details
the solution was treated with 65 mL of hexane
WAIT
Type
WAIT
Details
After storage at 3° C. for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
washed with cold acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
ClC=1NC2=CC=CC=C2C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.71 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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